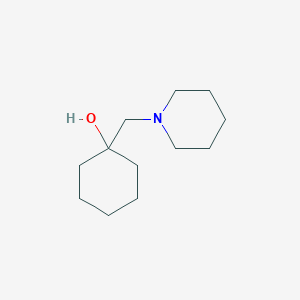
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a chemical compound that features a piperidine ring attached to a cyclohexanol moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The presence of both piperidine and cyclohexanol groups in its structure imparts unique chemical and physical properties, making it a valuable scaffold in synthetic chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of piperidine with cyclohexanone under specific conditions. One common method includes the reductive amination of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation steps. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Cyclohexanone derivatives, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Piperidine derivatives with different functional groups
Scientific Research Applications
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Piperidin-2-ylmethylcyclohexanol: A structural isomer with different substitution patterns.
Uniqueness: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is unique due to the combination of the piperidine and cyclohexanol moieties, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c14-12(7-3-1-4-8-12)11-13-9-5-2-6-10-13/h14H,1-11H2 |
InChI Key |
PAIRKBRMJGGAON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
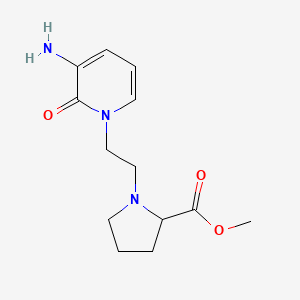
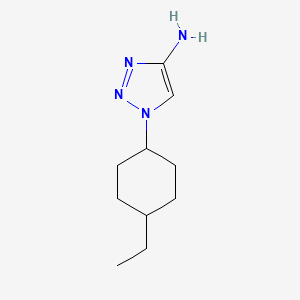


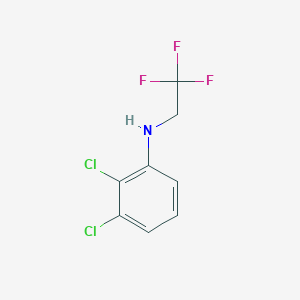
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)

![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
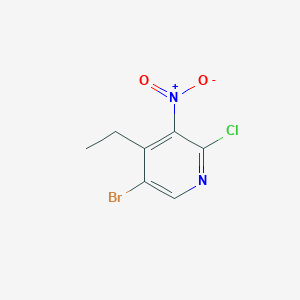
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
